molecular formula C14H18N2O3S B2620822 1-(2-Ethoxy-5-propan-2-ylphenyl)sulfonylimidazole CAS No. 898644-51-4

1-(2-Ethoxy-5-propan-2-ylphenyl)sulfonylimidazole

Cat. No. B2620822
CAS RN: 898644-51-4
M. Wt: 294.37
InChI Key: OULHAYAXFKVIRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 1-(2-Ethoxy-5-propan-2-ylphenyl)sulfonylimidazole is characterized by its molecular formula, C14H18N2O3S. This indicates that the molecule is composed of 14 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom.


Physical And Chemical Properties Analysis

The specific physical and chemical properties of this compound are not provided in the search results. Physical properties typically include characteristics such as color, density, hardness, and melting and boiling points . Chemical properties describe the ability of a substance to undergo a specific chemical change .

Scientific Research Applications

Synthetic Approaches and Chemical Properties

Research has highlighted innovative synthetic pathways and chemical properties of sulfonamide substituted imidazoles, indicative of the broader chemical family to which 1-(2-Ethoxy-5-propan-2-ylphenyl)sulfonylimidazole belongs. Navidpour et al. (2014) described the synthesis of sulfonamide substituted 1,5-diarylimidazole for their potential inhibitory activity, showcasing the compound's relevance in medicinal chemistry research (Navidpour et al., 2014).

Biological and Pharmacological Activities

Further research into imidazole derivatives, akin to this compound, has uncovered their significant biological activities. For instance, Che et al. (2010) explored 1,5-diarylimidazoles with strong inhibitory activities against COX-2 catalyzed PGE2 production, emphasizing the potential therapeutic applications of these compounds in inflammation and pain management (Che et al., 2010).

Antioxidant and Enzyme Inhibition

Compounds within the imidazole class have been studied for their antioxidant properties and enzyme inhibition capabilities. The synthesis and evaluation of 1,3,4-thiadiazole derivatives, including their antioxidant activities, have been documented, suggesting the versatility of imidazole derivatives in addressing oxidative stress-related disorders (Gür et al., 2017).

Antimicrobial and Antiviral Activities

The antimicrobial and antiviral potential of sulfonamide and imidazole derivatives has also been a subject of research. Chen et al. (2010) synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, showcasing their activity against tobacco mosaic virus, indicating the potential for these compounds in combating viral infections (Chen et al., 2010).

Mechanism of Action

The mechanism of action of 1-(2-Ethoxy-5-propan-2-ylphenyl)sulfonylimidazole is not specified in the search results. It’s known that the compound has potential applications in pharmaceutical development, but specific mechanisms of action are not provided.

properties

IUPAC Name

1-(2-ethoxy-5-propan-2-ylphenyl)sulfonylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-4-19-13-6-5-12(11(2)3)9-14(13)20(17,18)16-8-7-15-10-16/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULHAYAXFKVIRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.